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An In-depth Technical Guide to 3-Cyano-3-methylcyclohexanone: Molecular Structure,
Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 3-Cyano-3-
methylcyclohexanone, a bifunctional chemical intermediate of significant interest to
researchers in organic synthesis and medicinal chemistry. We will delve into its core molecular
structure, physicochemical properties, and a predictive analysis of its spectroscopic signature.
Furthermore, a detailed, field-proven synthetic protocol is presented, grounded in the principles
of conjugate addition. The guide culminates in a discussion of the molecule's reactivity and its
potential as a versatile scaffold in the development of complex molecular architectures for
pharmaceutical applications.

Molecular Identity and Structural Framework

3-Cyano-3-methylcyclohexanone, systematically named 1-methyl-3-oxocyclohexane-1-
carbonitrile by IUPAC nomenclature, is a cyclic ketone featuring a nitrile functional group.[1][2]
Its structure is built upon a six-membered aliphatic ring, which imparts specific conformational
characteristics that can be leveraged in stereoselective synthesis.
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The molecule possesses two key functional groups: a carbonyl group (C=0) at the C1 position
and a quaternary carbon at the C3 position substituted with both a methyl (-CHs) group and a
cyano (-C=N) group. The presence of this quaternary stereocenter makes it a valuable chiral
building block, although it is commonly supplied as a racemic mixture.

dot graph "Molecular_Structure” { layout=neato; node [shape=plaintext, fontsize=12]; edge
[fontsize=12];

} Caption: 2D Structure of 3-Cyano-3-methylcyclohexanone.

Physicochemical Properties Summary

A consolidation of the key identifiers and properties of 3-Cyano-3-methylcyclohexanone is
provided below for quick reference.

Property Value Source(s)

Molecular Formula CsH11NO [1][3]

Molecular Weight 137.18 g/mol [11[3]
1-methyl-3-oxocyclohexane-1-

IUPAC Name - [11[2][4]
carbonitrile

CAS Number 33235-14-2 [1]14]

Canonical SMILES CCl(CCCC(=0)C1)C#N [4]
PSNUDZTXYBUGJI-

InChl Key [4]

UHFFFAOYSA-N

Spectroscopic Characterization: A Predictive
Analysis

Elucidation of the molecular structure is paramount for confirming the identity and purity of a
synthesized compound. While a comprehensive experimental dataset for 3-Cyano-3-
methylcyclohexanone is not readily available in public literature, we can construct a highly
accurate, predictive spectroscopic profile based on established principles and data from
analogous structures.
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Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. For 3-

Cyano-3-methylcyclohexanone, two distinct, strong absorption bands are expected:

Carbonyl (C=0) Stretch: Saturated six-membered cyclic ketones typically exhibit a strong,
sharp C=0 stretching vibration in the range of 1715-1725 cm~1,[5][6] This peak is one of the
most prominent features in the spectrum.

Nitrile (C=N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a
sharp, medium-to-strong intensity absorption band around 2240-2260 cm~1. This region of
the spectrum has few other interfering signals, making it highly diagnostic for the presence of
a nitrile.[3]

Additional bands corresponding to C-H stretching (alkane) will be observed in the 2850-3000

cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Spectroscopy (Predicted): A proton-decoupled 13C NMR spectrum is expected to

show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon (C1): This carbon is the most deshielded and is predicted to appear far
downfield, in the range of d 205-215 ppm.

Nitrile Carbon (C=N): The sp-hybridized carbon of the nitrile group typically resonates in the
region of d 115-125 ppm. Due to its quaternary nature and longer relaxation time, this signal
may be of lower intensity compared to protonated carbons.

Quaternary Carbon (C3): The carbon atom bearing the methyl and cyano groups is expected
around & 40-50 ppm. Its intensity will also be reduced.

Methyl Carbon (-CHs): The methyl group carbon will be the most upfield signal, predicted in
the range of & 20-30 ppm.

Methylene Carbons (C2, C4, C5, C6): The four methylene (-CHz-) carbons of the ring will
appear in the aliphatic region between 6 25-55 ppm. The carbons alpha to the carbonyl
group (C2 and C6) will be the most downfield among this group.
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H NMR Spectroscopy (Predicted): The *H NMR spectrum provides information on the
chemical environment and connectivity of the hydrogen atoms. Based on data for 3-
methylcyclohexanone, we can predict the following signals for the 11 protons:[7]

o Methyl Protons (-CHs): A sharp singlet integrating to 3H is expected, likely in the region of
1.2-1.4 ppm.

» Ring Protons (-CHz-): The eight methylene protons on the cyclohexane ring will appear as a
series of complex, overlapping multiplets between & 1.6-2.6 ppm. The protons on the
carbons alpha to the carbonyl group (at C2 and C6) will be the most deshielded within this
cluster, appearing towards the downfield end (& 2.2-2.6 ppm).

Predicted Spectral Data

Technique Expected Signal / Feature

IR Spectroscopy ~1720 cm~1 (strong, sharp, C=0 stretch)

~2250 cm~t (medium, sharp, C=N stretch)

13C NMR 5 205-215 ppm (C=0)

0 115-125 ppm (C=N)

0 20-55 ppm (Aliphatic Carbons)

1H NMR 0 1.2-1.4 ppm (singlet, 3H, -CHs)

0 1.6-2.6 ppm (multiplets, 8H, ring -CHz-)

Synthesis Methodology: Michael Addition

The most logical and efficient synthesis of 3-Cyano-3-methylcyclohexanone is through a
Michael (or conjugate) addition reaction.[8][9] This powerful carbon-carbon bond-forming
reaction involves the 1,4-addition of a nucleophile—in this case, a cyanide ion—to an a,3-
unsaturated ketone.[10][11] The required starting material, 3-methyl-2-cyclohexenone, is a
readily available chemical intermediate.[12]

The reaction proceeds by the attack of the cyanide nucleophile at the electrophilic 3-carbon of
the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate.
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Subsequent protonation of this enolate yields the final product.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Workflow for the Synthesis of 3-Cyano-3-methylcyclohexanone.

Experimental Protocol

Causality and Self-Validation: This protocol is designed for robustness. The use of a weak base
catalyst ensures that the reaction proceeds as a conjugate addition rather than a direct attack
on the carbonyl. Monitoring by Thin Layer Chromatography (TLC) provides a real-time
validation of reaction progress, ensuring the starting material is fully consumed before workup.

o Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add 3-methyl-2-cyclohexenone (1.0 eq) and a suitable
solvent such as tetrahydrofuran (THF) or ethanol.

e Reagent Preparation: In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a
minimal amount of water. Caution: Cyanide salts are highly toxic. Handle with extreme care
in a well-ventilated fume hood.

» Reaction Initiation: Begin stirring the solution of the enone and add a catalytic amount of a
weak base, such as triethylamine (0.1 eq). Slowly add the aqueous sodium cyanide solution
via the dropping funnel over 30 minutes at room temperature.

» Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be
monitored by TLC by observing the disappearance of the starting enone spot. The reaction is
typically complete within 4-12 hours.

o Workup and Extraction: Once the reaction is complete, quench it by adding an equal volume
of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory
funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOa), and filter. Concentrate the solvent under reduced pressure using a rotary
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evaporator. The resulting crude oil can be purified by flash column chromatography on silica
gel to yield pure 3-Cyano-3-methylcyclohexanone.

Reactivity and Applications in Drug Development

3-Cyano-3-methylcyclohexanone serves as a powerful synthetic intermediate due to the
orthogonal reactivity of its two functional groups. This bifunctionality allows for sequential,
selective modifications, enabling the construction of complex molecular scaffolds from a simple
starting material.

o Ketone Reactivity: The carbonyl group can undergo a wide range of standard ketone
transformations. It can be reduced to a secondary alcohol, which can be used for further
functionalization. It is also susceptible to nucleophilic attack by Grignard or organolithium
reagents to introduce new carbon substituents.

¢ Nitrile Reactivity: The nitrile group is a versatile functional handle. It can be hydrolyzed under
acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced to a
primary amine, providing a key site for amide bond formation or other amine-based
chemistries.

This dual reactivity makes the molecule an attractive starting point in scaffold-based drug
discovery. A synthetic chemist can, for example, first elaborate a side chain via the ketone and
then transform the nitrile into an amine to append a different part of a pharmacophore. This
strategic approach is crucial for efficiently exploring chemical space and optimizing lead
compounds in drug development programs.

Conclusion

3-Cyano-3-methylcyclohexanone is a structurally rich yet accessible chemical entity. Its
molecular framework, defined by a cyclohexanone ring with a strategically placed cyano-methyl
quaternary center, offers a unique combination of stereochemical potential and functional group
versatility. The straightforward synthesis via Michael addition makes it readily available for
research purposes. For scientists and professionals in drug development, understanding the
structure, spectroscopic properties, and reactivity of this molecule provides the foundation for
its intelligent application as a core building block in the synthesis of novel, high-value chemical
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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Contact our Ph.D. Support Team for a compatibility check
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